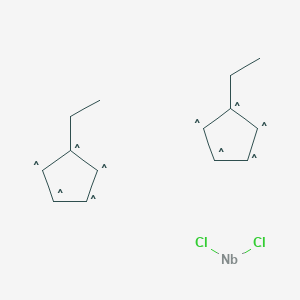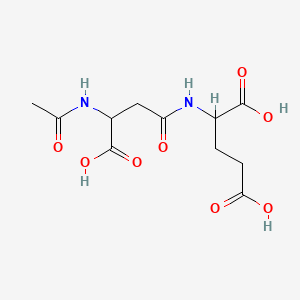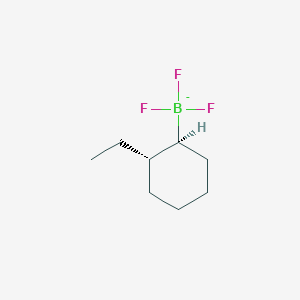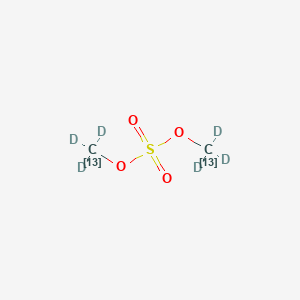
Bis(ethylcyclopentadienyl)niobium(IV) dichloride, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(ethylcyclopentadienyl)niobium(IV) dichloride is an organometallic compound with the molecular formula C14H18Cl2Nb. It is a dark brown powder with a melting point of 149°C . This compound is used primarily as a catalyst in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Bis(ethylcyclopentadienyl)niobium(IV) dichloride can be synthesized through the reaction of niobium pentachloride with ethylcyclopentadiene in the presence of a reducing agent . The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for bis(ethylcyclopentadienyl)niobium(IV) dichloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials.
化学反应分析
Types of Reactions
Bis(ethylcyclopentadienyl)niobium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of niobium.
Reduction: It can be reduced to lower oxidation states or to elemental niobium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often require the presence of a base or a coordinating solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium(V) compounds, while reduction can produce niobium(III) species .
科学研究应用
Bis(ethylcyclopentadienyl)niobium(IV) dichloride has a wide range of applications in scientific research:
作用机制
The mechanism by which bis(ethylcyclopentadienyl)niobium(IV) dichloride exerts its effects involves its ability to coordinate with various ligands and substrates. The niobium center can undergo redox reactions, facilitating electron transfer processes. This makes it an effective catalyst in many chemical reactions . The molecular targets and pathways involved depend on the specific application, such as polymerization or biological interactions .
相似化合物的比较
Similar Compounds
Bis(cyclopentadienyl)niobium(IV) dichloride: Similar in structure but lacks the ethyl groups on the cyclopentadienyl rings.
Bis(methylcyclopentadienyl)niobium dichloride: Contains methyl groups instead of ethyl groups on the cyclopentadienyl rings.
Cyclopentadienylniobium(V) tetrachloride: A higher oxidation state compound with different reactivity.
Uniqueness
Bis(ethylcyclopentadienyl)niobium(IV) dichloride is unique due to the presence of ethyl groups on the cyclopentadienyl rings, which can influence its reactivity and stability. This makes it a valuable compound for specific catalytic applications where these properties are advantageous .
属性
分子式 |
C14H18Cl2Nb |
|---|---|
分子量 |
350.1 g/mol |
InChI |
InChI=1S/2C7H9.2ClH.Nb/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
RTEHWXKCSGLXGY-UHFFFAOYSA-L |
规范 SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Nb]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)


